Lucidenolactone

Descripción

Contextualizing Lucidenolactone within Natural Product Chemistry

Lucidenolactone belongs to the class of triterpenoids, a large group of naturally occurring compounds derived from squalene (B77637). These molecules are characterized by a C30 carbon skeleton, typically arranged in four fused six-membered rings and one five-membered ring, often with various oxygenated functional groups and side chains. Ganoderma lucidum, commonly known as the Reishi mushroom, is renowned for its rich and diverse array of triterpenoids, including ganoderic acids and lucidenic acids, to which lucidenolactone is closely related chemfaces.comresearchgate.netresearchgate.netresearchgate.net. The isolation and structural elucidation of such compounds from complex fungal matrices are hallmarks of natural product chemistry, requiring sophisticated spectroscopic techniques and analytical methodologies researchgate.netresearchgate.netacs.org. The study of lucidenolactone contributes to the broader understanding of fungal secondary metabolism and the chemical diversity found within the Ganoderma genus researchgate.netresearchgate.net.

Historical Perspectives on Lucidenolactone Discovery and Early Investigations

The scientific investigation into the chemical constituents of Ganoderma lucidum began decades ago, driven by its long-standing use in traditional medicine. Early research focused on identifying and characterizing the various triterpenoids responsible for its reported bioactivities. Lucidenolactone was identified as one of the known compounds isolated from the fruiting bodies of Ganoderma lucidum alongside novel triterpenoids and other established constituents like lucidenic acid A and ganoderic acid E chemfaces.comresearchgate.netacs.orgmedicinacomplementar.com.br. The initial isolation and structural determination of lucidenolactone relied on spectral analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and often involved chemical transformation studies to confirm structural assignments chemfaces.comresearchgate.netacs.org. These early investigations laid the groundwork for understanding the chemical landscape of G. lucidum and identifying specific compounds with potential biological relevance.

Significance of Lucidenolactone in Contemporary Chemical Biology Research

In contemporary chemical biology, lucidenolactone serves as an example of a natural product with diverse biological activities that warrant further investigation. Chemical biology aims to understand biological processes using chemical tools and to apply chemical principles to solve biological problems, including drug discovery cornell.edunih.govnih.govacademie-sciences.frfrontiersin.org. Lucidenolactone and related compounds are studied for their potential to modulate various cellular pathways and exhibit pharmacological effects. Research has explored its cytotoxic activity against cancer cell lines, its role in inhibiting specific enzymes, and its potential influence on inflammatory signaling pathways chemfaces.comresearchgate.netacs.orgresearchgate.netmedicinacomplementar.com.brmattioli1885journals.com. Such studies contribute to the development of new therapeutic strategies and provide insights into the molecular mechanisms underlying disease states. The ongoing research into lucidenolactone's bioactivities highlights its significance as a molecule of interest in the quest for novel bioactive agents and in understanding the intricate interplay between chemistry and biology.

Propiedades

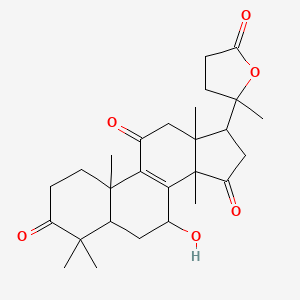

Fórmula molecular |

C27H36O6 |

|---|---|

Peso molecular |

456.6 g/mol |

Nombre IUPAC |

7-hydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione |

InChI |

InChI=1S/C27H36O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-17,28H,7-13H2,1-6H3 |

Clave InChI |

NEYFZTSOEPMHGQ-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Lucidenolactone

The quest to identify and isolate lucidenolactone has led researchers to explore various biological realms, primarily focusing on fungi known for their rich and diverse chemical profiles.

Ganoderma lucidum as a Primary Source Organism

The medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi, stands out as the principal natural source of lucidenolactone. nih.gov This fungus has been a cornerstone of traditional medicine in Asia for centuries and is recognized for producing a vast array of bioactive compounds, including a significant number of triterpenoids and lactones. nih.gov

Research has successfully identified and isolated a specific compound named "lucidenic lactone" directly from the fruiting bodies of Ganoderma lucidum. nih.gov The isolation of this and other related terpenoids from the mushroom underscores its importance as a primary reservoir for these unique chemical structures. The chemical investigations into G. lucidum have revealed a complex mixture of constituents, making the isolation of specific molecules like lucidenolactone a significant scientific endeavor.

Table 1: Compounds Identified in Ganoderma lucidum

| Compound Class | Specific Examples |

|---|---|

| Triterpenoids | Ganoderic acids, Lucidenic acids, Lucidenic lactone |

| Polysaccharides | Beta-glucans |

Identification in Other Biological Matrices (e.g., Alpiniae oxyphyllae fructus)

While Ganoderma lucidum is the confirmed primary source of lucidenolactone, the investigation has extended to other biological materials. One such material is Alpiniae oxyphyllae fructus, the dried ripe fruit of Alpinia oxyphylla. This plant is a staple in traditional Chinese medicine and is known to contain a diverse array of chemical constituents. mdpi.com

However, extensive phytochemical analyses of Alpiniae oxyphyllae fructus have primarily identified compounds such as sesquiterpenes, diarylheptanoids, and flavonoids. mdpi.commdpi.com To date, there is a lack of substantial scientific literature reporting the natural occurrence or isolation of lucidenolactone from Alpiniae oxyphyllae fructus. The chemical profile of this fruit appears distinct from that of G. lucidum, highlighting the specific and unique biosynthetic pathways present in the fungus.

Table 2: Major Chemical Constituents of Alpiniae oxyphyllae fructus

| Compound Class | Specific Examples |

|---|---|

| Sesquiterpenes | Nootkatone, Valencene |

| Diarylheptanoids | Yakuchinone A, Yakuchinone B |

Advanced Isolation Techniques for Lucidenolactone

The isolation of pure lucidenolactone from its natural source material necessitates the application of sophisticated extraction and chromatographic techniques. These methods are designed to efficiently separate the target compound from a complex mixture of other metabolites.

Chromatographic Separations for Lucidenolactone Enrichment

Chromatography is a cornerstone of natural product isolation. For lactones like lucidenolactone, a variety of chromatographic methods can be employed for enrichment and purification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of lactones. nih.govnih.gov The use of reversed-phase columns, such as C18 or C8, with a gradient elution system involving solvents like acetonitrile (B52724) and water, allows for the effective separation of compounds based on their polarity. nih.gov The precise conditions, including the column type, mobile phase composition, and flow rate, are optimized to achieve high resolution and purity.

Another advanced technique is High-Speed Counter-Current Chromatography (HSCCC). This method is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. mdpi.com HSCCC is particularly effective for the preparative separation of natural products, including lactones, from crude extracts. mdpi.com

Table 3: Chromatographic Techniques for Lactone Separation

| Technique | Principle | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Analytical and preparative separation of lactones from complex mixtures. nih.govnih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support, relying on centrifugal force to retain the stationary phase. | Preparative isolation of lactones from crude extracts, minimizing sample loss. mdpi.com |

Extraction Methods from Biological Materials

The initial step in isolating lucidenolactone involves extracting the compound from the biological matrix. The choice of extraction method is critical to ensure a high yield of the target compound while minimizing the co-extraction of undesirable substances.

For fungal materials like Ganoderma lucidum, common extraction methods include the use of organic solvents. Ethanol (B145695) extraction is a widely used technique for obtaining triterpenoids and other moderately polar compounds from the fruiting bodies of the mushroom. The dried and powdered fungal material is typically macerated or refluxed with ethanol to dissolve the target compounds.

Following the initial extraction, a series of liquid-liquid partitioning steps can be employed to further enrich the lactone-containing fraction. For instance, the crude extract can be partitioned between different immiscible solvents, such as ethyl acetate (B1210297) and water, to separate compounds based on their differential solubility. This preliminary separation simplifies the subsequent chromatographic purification steps.

Structural Elucidation and Characterization of Lucidenolactone

Spectroscopic Techniques for Definitive Structure Determination

The elucidation of lucidenolactone's structure relies on the synergistic application of several key spectroscopic methods, each providing unique and complementary pieces of information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules like lucidenolactone. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms can be mapped out.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of lucidenolactone would provide information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of each proton signal indicates the type of proton (e.g., attached to a saturated carbon, an olefinic carbon, or a carbon bearing an oxygen atom). The integration of the signals reveals the number of protons of each type, and the splitting patterns (multiplicity) arising from spin-spin coupling provide information about the number of neighboring protons, which is crucial for establishing the connectivity of the molecule's fragments.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon atoms in lucidenolactone and their respective chemical environments. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., methyl, methylene, methine, quaternary, carbonyl, olefinic). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques: To assemble the complete structure, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY experiments establish ¹H-¹H correlations between adjacent protons. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), allowing for the connection of the various spin systems and the placement of quaternary carbons and functional groups.

Hypothetical ¹H and ¹³C NMR data for a triterpenoid (B12794562) lactone similar to lucidenolactone are presented below for illustrative purposes, as specific data for lucidenolactone is not publicly available.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 38.5 | 1.65 (m) |

| 2 | 27.8 | 1.90 (m) |

| 3 | 79.0 | 3.20 (dd, 11.5, 4.5) |

| ... | ... | ... |

| 26 | 175.0 | - |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For lucidenolactone, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate intact molecular ions with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of lucidenolactone.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information, revealing the presence of specific substructures and functional groups within the molecule. For a lactone, characteristic losses of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂) from the lactone ring are often observed.

| Technique | Ion Type | Observed m/z | Calculated m/z for C₃₀H₄₂O₇ | Assignment |

|---|---|---|---|---|

| HR-ESI-MS | [M+H]⁺ | 515.2958 | 515.2954 | Molecular Ion |

| MS/MS | [M+H-H₂O]⁺ | 497.2852 | 497.2848 | Loss of Water |

| MS/MS | [M+H-CO₂]⁺ | 471.3005 | 471.3001 | Loss of Carbon Dioxide |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of lucidenolactone, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of a carbonyl group (C=O), likely corresponding to the lactone functionality. A broad absorption in the region of 3200-3600 cm⁻¹ would suggest the presence of hydroxyl (-OH) groups. Absorptions in the 2850-3000 cm⁻¹ range are due to C-H stretching vibrations of the triterpenoid backbone.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The presence of chromophores, such as carbon-carbon double bonds (C=C) and carbonyl groups (C=O), that are in conjugation results in characteristic absorption maxima (λmax) in the UV-Vis spectrum. For a triterpenoid like lucidenolactone, which may contain conjugated enone or diene systems, the position and intensity of the λmax can help to elucidate the nature of the conjugated system.

| Spectroscopy | Absorption | Functional Group/System |

|---|---|---|

| IR (cm⁻¹) | ~3400 (broad) | O-H (hydroxyl) |

| IR (cm⁻¹) | ~2950 (strong) | C-H (aliphatic) |

| IR (cm⁻¹) | ~1735 (strong) | C=O (lactone) |

| UV-Vis (nm) | ~252 | Conjugated system (e.g., α,β-unsaturated ketone) |

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry of a molecule, X-ray crystallography provides the most definitive method for establishing the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. This technique is invaluable for unambiguously determining the stereochemistry at each chiral center within the complex triterpenoid structure of lucidenolactone. For many complex natural products, including other triterpenoids from Ganoderma species, X-ray crystallography has been the ultimate tool for confirming their absolute stereostructures. acs.org

Stereochemical Considerations and Isomeric Forms of Lucidenolactone

The complex structure of lucidenolactone contains multiple stereocenters, giving rise to the possibility of numerous stereoisomers. The specific three-dimensional arrangement of atoms is crucial to its biological activity. The relative stereochemistry, which describes the orientation of substituents on the same ring system relative to each other (e.g., cis or trans), is typically determined through NMR techniques, particularly through the analysis of nuclear Overhauser effect (NOE) data. NOESY experiments reveal through-space interactions between protons that are in close proximity, allowing for the determination of their relative stereochemical relationships.

The absolute stereochemistry, which refers to the R/S configuration at each chiral center, is more challenging to determine. As mentioned, X-ray crystallography is the gold standard for this purpose. In the absence of a crystal structure, chiroptical methods such as Circular Dichroism (CD) spectroscopy can provide valuable information. The CD spectrum of a chiral molecule is sensitive to its absolute configuration, and by comparing the experimental CD spectrum of lucidenolactone to that of related compounds with known absolute configurations, its stereochemistry can often be inferred. The number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of stereocenters. Given the complex lanostane-type skeleton of lucidenolactone, the number of potential isomers is substantial, highlighting the importance of stereospecific synthesis or careful stereochemical analysis upon isolation from its natural source.

Biosynthesis of Lucidenolactone

Elucidation of the Lanostane (B1242432) Triterpenoid (B12794562) Biosynthetic Pathway

The formation of the basic lanostane skeleton is the foundational stage for the synthesis of a vast array of triterpenoids, including lucidenolactone. This process begins with simple precursors and proceeds through a series of enzymatic reactions to build the complex tetracyclic structure.

The biosynthesis of all triterpenoids, including lucidenolactone, originates from the mevalonate (B85504) (MVA) pathway. nih.govplos.org This fundamental metabolic route commences in the cytoplasm and endoplasmic reticulum with the precursor molecule acetyl-CoA. researchgate.net Through a sequence of enzymatic steps, two molecules of farnesyl diphosphate (B83284) (FPP) are condensed to form squalene (B77637), a C30 precursor. nih.gov Squalene then undergoes oxidation to form 2,3-oxidosqualene (B107256), which is the direct substrate for cyclization. nih.gov The crucial cyclization step, catalyzed by lanosterol (B1674476) synthase, converts the linear 2,3-oxidosqualene into the tetracyclic compound lanosterol. nih.gov Lanosterol is the key precursor from which all lanostane-type triterpenoids are derived through subsequent modifications. researchgate.netwikipedia.org

Table 1: Precursor Compounds and Intermediates in the Lanostane Pathway

| Compound Name | Chemical Class | Role in Pathway |

|---|---|---|

| Acetyl-CoA | Thioester | Initial building block |

| Mevalonate | Carboxylic acid | Key intermediate of the MVA pathway |

| Isopentenyl pyrophosphate (IPP) | Organophosphate | Isoprene unit |

| Farnesyl diphosphate (FPP) | Organophosphate | C15 intermediate |

| Squalene | Triterpene | C30 linear precursor |

| 2,3-Oxidosqualene | Epoxide | Direct precursor for cyclization |

| Lanosterol | Tetracyclic Triterpenoid | Core skeleton for modification |

Several key enzymes are critical for the progression of the MVA pathway leading to the lanostane skeleton. The initial steps are catalyzed by hydroxymethylglutaryl-CoA synthase (HMGS) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). plos.orgresearchgate.net HMGR is particularly significant as it catalyzes the conversion of HMG-CoA to mevalonic acid, which is widely considered the rate-limiting step in the entire pathway. frontiersin.org Consequently, the activity of HMGR is a major point of metabolic regulation.

Following the formation of mevalonate, subsequent enzymes facilitate the production of the C30 backbone. Squalene synthase (SQS) catalyzes the head-to-head condensation of two FPP molecules to form squalene. nih.gov Squalene is then oxidized by squalene epoxidase (SE) to 2,3-oxidosqualene. researchgate.net The final step in forming the core structure is catalyzed by lanosterol synthase (LS), which orchestrates the complex cyclization of 2,3-oxidosqualene into lanosterol. plos.orgnih.gov The coordinated action of these enzymes is essential for providing the necessary precursor for lucidenolactone synthesis.

Table 2: Key Enzymes in the Early Lanostane Biosynthetic Pathway

| Enzyme Abbreviation | Full Enzyme Name | Function |

|---|---|---|

| HMGS | 3-hydroxy-3-methylglutaryl-CoA synthase | Condenses acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. plos.org |

| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Catalyzes the rate-limiting conversion of HMG-CoA to mevalonate. frontiersin.org |

| SQS | Squalene synthase | Dimerizes two molecules of farnesyl pyrophosphate to form squalene. nih.gov |

| LS (OSC) | Lanosterol synthase (Oxidosqualene cyclase) | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. researchgate.netnih.gov |

While lanosterol provides the fundamental tetracyclic structure, the vast diversity of lanostane triterpenoids, including lucidenolactone and various ganoderic acids, arises from extensive post-synthesis modifications. researchgate.net These structural modifications are predominantly catalyzed by Cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes are responsible for a wide range of oxidative reactions, such as hydroxylation and oxidation, at various positions on the lanostane skeleton. nih.govnih.gov

In Ganoderma lucidum, a large family of CYP genes has been identified, and the expression of many of these genes correlates with the production of triterpenoids. syjxb.com Specific CYPs have been functionally characterized; for instance, CYP5150L8 catalyzes a three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8, 24-dien-26 oic acid (HLDOA). nih.gov Other identified enzymes, such as CYP5139G1, CYP512U6, and cyp512v2, are involved in further oxidative modifications at different carbon positions, leading to a diverse array of final products. nih.govsyjxb.comresearchgate.net The multifunctional CYP512A13 has been shown to be a branchpoint enzyme capable of interconverting different classes of ganoderic acids. acs.org This combinatorial action of various CYPs on the lanosterol core is what ultimately generates the specific chemical structure of lucidenolactone.

Genetic and Proteomic Regulation of Biosynthetic Enzymes

The production of lucidenolactone is tightly controlled through complex regulatory networks that modulate the expression and activity of the biosynthetic enzymes. This regulation occurs at the transcriptional, translational, and post-translational levels to ensure that the synthesis of these metabolically expensive compounds is coordinated with the developmental and environmental status of the organism.

The biosynthesis of triterpenoids in Ganoderma lucidum is significantly regulated at the level of gene transcription. researchgate.net The expression of key enzyme genes in the MVA pathway, such as hmgr, sqs, and ls, can be influenced by both internal developmental cues and external stimuli. plos.orgnih.gov

Transcription factors (TFs) are crucial mediators of this genetic control. mdpi.com A key positive regulator identified in G. lucidum is the transcription factor GlbHLH5, which belongs to the basic helix-loop-helix (bHLH) family. nih.gov Overexpression of the GlbHLH5 gene leads to a significant increase in the transcription of HMGR, SQS, and LS, resulting in higher triterpenoid accumulation. nih.gov Conversely, silencing this gene has the opposite effect. nih.gov The expression of TFs and biosynthetic genes can be induced by elicitors such as methyl jasmonate (MeJA), which triggers a signaling cascade that enhances triterpenoid production. mdpi.comnih.gov Other TF families, including C2H2, HTH, bZIP, and HMG, are also implicated in the regulation of this pathway. nih.gov Some TFs may also act as negative regulators, providing a mechanism for fine-tuning the metabolic output. nih.gov

Table 3: Selected Regulatory Factors in Triterpenoid Biosynthesis

| Factor | Type | Role |

|---|---|---|

| GlbHLH5 | Transcription Factor (bHLH) | Positive regulator; activates expression of HMGR, SQS, LS. nih.gov |

| Methyl Jasmonate (MeJA) | Elicitor | Induces expression of TFs and biosynthetic genes. mdpi.comnih.gov |

| Glmhr | Transcription Factor | Influences lanosterol synthesis by regulating FPS expression. mdpi.com |

| Salicylic Acid (SA) | Elicitor | External factor that can modulate the expression of biosynthetic machinery. researchgate.netnih.gov |

Beyond transcriptional control, the activity of biosynthetic enzymes is further regulated by post-translational modifications (PTMs). PTMs are chemical alterations to a protein after its synthesis, which can rapidly modulate its stability, localization, or catalytic activity. nih.govmdpi.com

A primary example of PTM in this pathway is the regulation of HMGR, the rate-limiting enzyme. In both mammals and yeast, HMGR activity is controlled by its degradation rate through a process known as Endoplasmic Reticulum-Associated Degradation (ERAD). nih.govresearchgate.net When sterol levels are high, the degradation of HMGR is accelerated, thus reducing the flux through the MVA pathway. nih.gov This regulation allows for rapid feedback control of the pathway in response to metabolic changes. nih.govnih.gov

In fungi, the genes encoding the enzymes of the sterol biosynthetic pathway are often designated as ERG genes (e.g., ERG7 for lanosterol synthase, ERG11 for lanosterol 14-alpha-demethylase). nih.gov The regulation of these ERG genes, and thus the activity of the enzymes they encode, is tightly controlled, primarily at the transcriptional level. nih.gov For instance, in Saccharomyces cerevisiae, the expression of ERG genes is modulated in response to environmental factors like iron availability, a process mediated by specific transcription factors such as Upc2 and Ecm22. nih.gov This demonstrates a mechanism where enzyme availability is controlled at the genetic level to adapt to cellular needs.

Scientific literature does not currently support a role for AREG (Amphiregulin) family proteins in the post-translational regulation of enzymes involved in fungal triterpenoid biosynthesis. Research on AREG has primarily focused on its function as an epidermal growth factor receptor (EGFR) ligand in mammalian systems. nih.govmdpi.com

Factors Influencing Lucidenolactone Accumulation in Producing Organisms

The biosynthesis and subsequent accumulation of lucidenolactone in producing organisms, primarily the medicinal mushroom Ganoderma lucidum, are not static processes. They are dynamically influenced by a range of internal and external factors. The concentration of this specific triterpenoid can vary significantly based on the life stage of the fungus and can be modulated by various environmental cues and external stimuli. Understanding these factors is crucial for optimizing the cultivation of Ganoderma lucidum for targeted production of its bioactive compounds.

Developmental Stage-Dependent Variations in Lucidenolactone Content

The concentration of lucidenolactone, like many other secondary metabolites in Ganoderma lucidum, is intricately linked to the organism's developmental phase. Research involving metabolomic analysis across different growth periods has revealed a distinct pattern of accumulation for this compound.

A comprehensive study analyzing metabolite changes throughout the lifecycle of G. lucidum identified significant variations in lucidenolactone content. The lifecycle was categorized into four key stages: the Bud Stage (BS), the Opening Stage (PS), the Fruit Maturity Stage (FS), and the Maturation of Spores (MS). The findings indicated that the total triterpenoid content, including lucidenolactone, was highest during the initial Bud Stage (BS). nih.gov Following this peak, the concentration of lucidenolactone exhibited a gradual decline as the fruiting body progressed through the subsequent stages of maturation. nih.gov This suggests that the early phase of mushroom development is the most active period for the biosynthesis of this particular compound.

The elevated levels of triterpenoids during the budding phase are recommended as the optimal harvesting period for obtaining G. lucidum with the highest concentration of these compounds. nih.gov The specific relative abundance of lucidenolactone follows this general trend, peaking early in development.

Table 1: Relative Content of Lucidenolactone at Different Growth Stages of Ganoderma lucidum

| Growth Stage | Description | Relative Lucidenolactone Content |

|---|---|---|

| Bud Stage (BS) | The initial formation of the mushroom primordia. | Highest |

| Opening Stage (PS) | The cap begins to expand and open. | Medium |

| Fruit Maturity Stage (FS) | The fruiting body is fully developed before spore release. | Low |

| Maturation of Spores (MS) | The stage characterized by the production and release of spores. | Lowest |

Environmental and Elicitor-Induced Biosynthetic Pathway Modulation

While the influence of environmental conditions and the application of elicitors on the production of secondary metabolites in fungi is a subject of ongoing research, specific data on the modulation of the lucidenolactone biosynthetic pathway is not extensively detailed in current scientific literature.

However, these findings typically refer to the broad class of triterpenoids or ganoderic acids as a whole. At present, research that specifically isolates and quantifies the effect of various environmental factors or elicitors directly on the biosynthetic pathway and accumulation of lucidenolactone is not available. Therefore, a direct correlation between specific elicitors and an increase or decrease in lucidenolactone production cannot be definitively established from the existing body of research.

Preclinical Biological Activities and Molecular Mechanisms of Lucidenolactone

Modulation of Cellular Senescence Pathways

Cellular senescence is a state of irreversible cell cycle arrest that plays a complex role in aging and age-related diseases. nih.gov Network pharmacology and molecular docking studies have identified Lucidenolactone as a key bioactive compound with the potential to modulate the pathways governing cellular senescence. nih.govresearchgate.net

The process of cellular senescence is regulated by key tumor suppressor pathways, which include the activation of cyclin-dependent kinase inhibitors (CDKIs) such as p16INK4A and p21CIP1. nih.gov These proteins serve as critical markers of the senescent state by enforcing cell cycle arrest. The p53 tumor suppressor protein (encoded by the TP53 gene) is a primary activator of the p21-mediated pathway. While research on a mixture of active compounds has shown a collective effect on cellular senescence, specific investigations have pointed toward the modulation of the TP53 gene product as a key target. nih.govbookchapter.org A network pharmacology study predicted that a core group of compounds, including Lucidenolactone, may delay the development of cellular senescence by down-regulating the levels of TP53. nih.govresearchgate.net

Molecular studies have sought to identify the direct targets through which Lucidenolactone may exert its effects on cellular pathways. A significant network pharmacology analysis identified five core protein targets involved in cellular senescence that are likely modulated by Lucidenolactone and other bioactive compounds. nih.govfrontiersin.org These targets include Tumor protein p53 (TP53), Proto-oncogene tyrosine-protein kinase Src (SRC), Signal transducer and activator of transcription 3 (STAT3), Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA), and RAC-alpha serine/threonine-protein kinase (AKT1). nih.govresearchgate.netbookchapter.org

The predicted mechanism involves the downregulation of TP53 expression and the phosphorylation of SRC, STAT3, PIK3CA, and AKT1. nih.gov Molecular docking simulations further supported these findings, indicating a strong binding affinity between Lucidenolactone and these core protein targets, suggesting a direct interaction. nih.govbookchapter.org

| Signaling Target | Predicted Interaction with Lucidenolactone | Predicted Molecular Action |

|---|---|---|

| TP53 | Good binding ability | Downregulation of protein levels |

| SRC | Good binding ability | Downregulation of phosphorylation |

| STAT3 | Good binding ability | Downregulation of phosphorylation |

| PIK3CA | Good binding ability | Downregulation of phosphorylation |

| AKT1 | Good binding ability | Downregulation of phosphorylation |

Anti-Aggregatory and Cardiovascular System Interventions

Beyond its effects on cellular senescence, Lucidenolactone has been investigated for its potential influence on the cardiovascular system, particularly its role in hemostasis.

Research has identified Lucidenolactone as a bioactive metabolite with anti-aggregatory properties. One study specifically isolated Lucidenolactone from the chloroform-soluble fraction of a Ganoderma lucidum extract and identified it as a platelet aggregation inhibitor. mattioli1885journals.com This suggests a direct action on the molecular pathways that lead to the clumping of platelets, a critical event in thrombosis. While the precise mechanism of this inhibition by isolated Lucidenolactone is a subject for further detailed investigation, its identification as an inhibitor is a key preclinical finding. mattioli1885journals.comresearchgate.net

While direct evidence for other cardiovascular actions of isolated Lucidenolactone is limited, the broader extracts of Ganoderma lucidum, from which it is derived, have been noted for various cardiovascular effects. mattioli1885journals.com These extracts have demonstrated properties such as anti-hypertensive activity, which may be linked to compounds that modulate angiotensin-converting enzyme (ACE) or act as calcium antagonists. mattioli1885journals.com However, the specific contribution of Lucidenolactone to these other molecular actions has not been fully elucidated.

Antiviral Properties and Mechanism of Action

The therapeutic potential of compounds from Ganoderma species extends to antiviral activity. Terpenoids and other secondary metabolites isolated from Ganoderma have been reported to possess antiviral properties against a range of viruses, including influenza virus and herpes simplex virus (HSV). worldscientific.com These compounds are thought to interfere with viral replication and entry into host cells. worldscientific.com

Although Lucidenolactone is a known triterpenoid (B12794562) constituent of these fungi, specific studies detailing its individual antiviral activity and precise mechanism of action are not extensively documented in the available scientific literature. The antiviral effects are often attributed to the complex mixture of compounds present in Ganoderma extracts, and further research is required to isolate and characterize the specific antiviral contribution of Lucidenolactone.

Anti-Inflammatory MechanismsWhile general anti-inflammatory mechanisms are a broad area of study for natural compounds, specific research detailing the action of Lucidenolactone is not available.

Regulation of Inflammatory Mediators (e.g., Nitric Oxide, iNOS, COX-2)There is no specific information in the scientific literature concerning the regulation of nitric oxide, iNOS, or COX-2 by the compound Lucidenolactone.

Compound Table

As no specific research on Lucidenolactone could be cited, a table of compounds mentioned in the planned article cannot be generated.

Suppression of Inflammatory Signaling Pathways (e.g., MAPK)

No specific studies were identified that investigate the effect of Lucidenolactone on the MAPK signaling pathway or other inflammatory signaling pathways.

Antioxidant Activity and Cellular Protective Effects

Scavenging of Reactive Oxygen Species

There is no available data from the search results detailing the capacity of Lucidenolactone to scavenge reactive oxygen species (ROS).

Protection Against Oxidative Damage

Research specifically demonstrating the protective effects of Lucidenolactone against oxidative damage in cellular models is not present in the provided search results.

Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines

Induction of Cytotoxicity in Specific Cancer Cell Types (e.g., HepG2, P-388)

No studies were found that specifically report on the cytotoxic effects of Lucidenolactone on HepG2, P-388, or other cancer cell lines.

Molecular Pathways Involved in Anti-Proliferative Action

There is no information available from the search results that elucidates the molecular pathways through which Lucidenolactone may exert any anti-proliferative effects.

Role in Lipid Metabolism Regulation

Lucidenolactone, a lanostane (B1242432) triterpenoid, has been identified as a bioactive compound with potential roles in the intricate network of lipid metabolism. Preclinical research has begun to uncover its molecular mechanisms, suggesting its involvement in modulating key markers of lipid profiles, influencing the development of fat cells, and affecting metabolic pathways under specific pathological conditions.

Correlation with Lipid Metabolism Markers

In preclinical models of non-alcoholic steatohepatitis (NASH), Lucidenolactone has been identified as a significant metabolite correlated with markers of lipid metabolism. A study utilizing a high-fat diet-induced NASH rat model demonstrated a significant correlation between the presence of Lucidenolactone and the regulation of key lipid indicators. frontiersin.org Specifically, Spearman correlation analysis revealed its relationship with serum levels of triglycerides (TG), total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C). frontiersin.org The findings suggest that Lucidenolactone's presence is linked to the amelioration of dyslipidemia, a hallmark of NASH. frontiersin.org

Table 1: Correlation of Lucidenolactone with Lipid Metabolism Markers in a NASH Model frontiersin.org| Lipid Metabolism Marker | Correlation with Lucidenolactone |

|---|---|

| Triglycerides (TG) | Significant Correlation |

| Total Cholesterol (TC) | Significant Correlation |

| High-Density Lipoprotein Cholesterol (HDL-C) | Significant Correlation |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Significant Correlation |

Influence on Adipocyte Differentiation

The differentiation of preadipocytes into mature adipocytes is a critical process in the development of adipose tissue. Certain lanostane triterpenes derived from Ganoderma lucidum, the family to which Lucidenolactone belongs, have been shown to influence this process. Research on 3T3-L1 preadipocytes, a standard in vitro model for studying adipogenesis, indicates that these compounds can inhibit adipocyte differentiation. The molecular mechanism underlying this effect involves the downregulation of crucial adipogenic transcription factors. One of the primary targets is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis. By suppressing the expression of PPARγ, these lanostane triterpenes, including potentially Lucidenolactone, can impede the cascade of gene expression required for the formation of mature fat cells.

Effects on Metabolites in Specific Conditions

Non-Alcoholic Steatohepatitis (NASH): In the context of NASH, Lucidenolactone has emerged as a noteworthy metabolite. A study on a high-fat diet-induced NASH rat model found that treatment with an herbal extract, which was found to contain Lucidenolactone, led to significant metabolic shifts. frontiersin.org Metabolomic analysis identified Lucidenolactone as one of the key differential metabolites in the treated group. Its presence was significantly correlated not only with the improvement of lipid profiles (TG, TC, HDL-C, LDL-C) but also with the reduction of inflammatory factors associated with the NLRP3 inflammasome pathway, such as IL-1β and IL-18. frontiersin.org This suggests that Lucidenolactone's effect in a NASH setting may be twofold: regulating lipid metabolism and mitigating the inflammatory response that drives liver damage. frontiersin.org

Alcohol-Exposed Astrocytes: A comprehensive search of preclinical research literature yielded no studies specifically investigating the effects of Lucidenolactone on the metabolites of alcohol-exposed astrocytes. Therefore, its role in this specific condition remains uncharacterized.

Structure Activity Relationship Sar Studies of Lucidenolactone and Its Derivatives

Identification of Pharmacophores and Structural Determinants for Activity

Pharmacophore modeling is a critical aspect of drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. unina.it For terpenoid lactones like lucidenolactone, the lactone moiety itself is often a key feature for bioactivity. nih.gov SAR studies focus on how modifications to the core lanostane-type triterpenoid (B12794562) skeleton and its substituents influence the compound's efficacy.

Key structural determinants for the activity of Ganoderma triterpenoids, the class to which lucidenolactone belongs, often include the oxidation state and substitution patterns on the tetracyclic ring system and the side chain. mdpi.com For instance, the presence and position of hydroxyl groups, carbonyls, and carboxyl groups can dramatically alter biological effects. nih.govresearchgate.net

Research on related Ganoderma triterpenoids has highlighted the importance of the carboxyl group on the side chain for certain inhibitory activities. For example, the inhibitory activity of Ganoderic acid DM against 5α-reductase was significantly higher than its methyl derivative, suggesting the carboxyl group is essential for this specific action. nih.gov While specific pharmacophore models for lucidenolactone are not extensively detailed in the public literature, general models for anticancer agents often include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, which are present in the lucidenolactone structure. nih.govajol.info The lactone ring in lucidenolactone can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. mdpi.com

Table 1: Key Structural Features and Their Postulated Importance in Triterpenoid Lactone Activity

| Structural Feature | Potential Role in Biological Activity | Reference Compound Class |

|---|---|---|

| Lactone Ring | Acts as a key pharmacophoric element, potentially involved in hydrogen bonding and covalent interactions. | Terpenoid Lactones nih.gov |

| Hydroxyl Groups (-OH) | Can act as hydrogen bond donors/acceptors, influencing solubility and target binding. An increase in hydroxyl groups may decrease cytotoxicity. | Ganoderma Triterpenoids researchgate.net |

| Carbonyl Groups (C=O) | Can serve as hydrogen bond acceptors, contributing to the binding affinity with target proteins. | Ganoderma Triterpenoids mdpi.com |

| Carboxyl Group (-COOH) on side chain | Often essential for specific inhibitory activities by forming strong interactions (e.g., ionic, hydrogen bonds) with target residues. | Ganoderic Acids nih.gov |

| Tetracyclic Skeleton | Provides a rigid scaffold that correctly orients the functional groups for optimal interaction with the biological target. | Lanostane (B1242432) Triterpenoids mdpi.com |

Computational Modeling and Molecular Docking Approaches

Computational methods, particularly molecular docking, are invaluable tools for elucidating the interactions between a ligand like lucidenolactone and its target protein at an atomic level. nih.gov These techniques predict the preferred orientation of a molecule when bound to a receptor, helping to explain the basis of its biological activity. sciforum.net The process involves placing the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.govmdpi.com

Molecular docking studies on related Ganoderma triterpenoids, such as lucidenic acids, have been performed to understand their mechanisms of action. For example, lucidenic acid A was shown through molecular docking to have good binding stability to human angiotensin-converting enzyme 2 (hACE2), a key receptor for viral entry. mdpi.comencyclopedia.pub Similarly, lucidenic acids A, B, C, and N were predicted to bind to matrix metalloproteinase, suggesting a potential mechanism for inhibiting hepatitis B virus invasion. mdpi.comencyclopedia.pub

These computational studies typically reveal that the binding is stabilized by a network of interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between the nonpolar regions of the triterpenoid skeleton and hydrophobic pockets in the binding site.

π-π Stacking: Can occur if aromatic rings are present in the ligand and target. nih.gov

While specific docking studies focusing exclusively on lucidenolactone are limited in readily available literature, the principles derived from studies on similar triterpenoids are applicable. The rigid lanostane skeleton of lucidenolactone, combined with its specific functional groups (lactone, hydroxyls), would be key determinants in its docking pose and predicted binding energy with various cellular targets. biointerfaceresearch.com The binding energy values (often expressed in kcal/mol) obtained from these simulations help rank potential inhibitors and guide the synthesis of more potent derivatives. nih.gov

Comparative Analysis with Related Triterpenoids (e.g., Lucidenic Acids, Methyl Lucidenates)

Lucidenolactone belongs to the large family of lanostane-type triterpenoids isolated from Ganoderma species, which also includes lucidenic acids and their methyl esters, the methyl lucidenates. mdpi.comnih.gov A comparative analysis of their structures and activities is essential for understanding the specific role of the lactone functional group.

The primary structural difference between lucidenolactone and lucidenic acids lies in the side chain. Lucidenic acids possess a carboxylic acid group on their side chain, whereas lucidenolactone features a lactone ring, which is a cyclic ester formed by the intramolecular esterification of a hydroxyl group and a carboxylic acid group.

This structural variation has significant implications for their biological activities:

Acidity and Polarity: Lucidenic acids are acidic and generally more polar than lucidenolactone. This can affect their pharmacokinetic properties, such as membrane permeability and solubility.

Binding Interactions: A carboxylic acid group can form strong ionic and hydrogen bonds with target proteins, which is a different interaction profile compared to the ester group in the lactone ring.

Reactivity: The lactone ring can be susceptible to hydrolysis or act as an electrophilic site, potentially leading to different mechanisms of action compared to the more stable carboxylic acid.

Studies have isolated and evaluated numerous lucidenic acids and methyl lucidenates, showing a wide range of biological effects, including potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) induction. nih.govresearchgate.net For instance, lucidenic acids A, C, D2, E2, and F, along with their corresponding methyl lucidenates, all demonstrated significant inhibitory activity in this assay. nih.gov This suggests that both the free carboxylic acid and the esterified forms (including the cyclic ester of lucidenolactone) are compatible with this particular bioactivity. However, subtle differences in potency among these compounds underscore the importance of the specific side-chain structure. researchgate.netnih.gov

Table 2: Structural and Functional Comparison of Related Ganoderma Triterpenoids

| Compound Class | Key Structural Feature | Potential Impact on Activity | Example Activities |

|---|---|---|---|

| Lucidenolactone | Lactone ring in the side chain | Acts as a hydrogen bond acceptor; potential electrophilic site. Generally less polar than corresponding acid. | Anticancer, Antiviral researchgate.netnih.gov |

| Lucidenic Acids | Carboxylic acid (-COOH) in the side chain | Can form strong ionic and hydrogen bonds. More polar. | Antiviral, Neuroprotective, Anti-inflammatory, Anti-hyperglycemic researchgate.netmdpi.com |

| Methyl Lucidenates | Methyl ester (-COOCH₃) in the side chain | Masks the acidic proton, reducing polarity compared to the acid. Can still act as a hydrogen bond acceptor. | Antiviral, Neuroprotective, Immunomodulatory researchgate.netmdpi.comnih.gov |

This comparative analysis reveals that while the core triterpenoid skeleton is a common feature conferring general bioactivity, modifications on the side chain—transforming a carboxylic acid to a methyl ester or a lactone—fine-tune the compound's properties and can lead to distinct or varied potencies across different biological targets. researchgate.net

Analytical Methodologies for Lucidenolactone Quantification and Profiling

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating lucidenolactone from the myriad of other compounds present in biological extracts. The choice of technique depends on the analytical goal, whether it is precise quantification or broad-spectrum detection.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of triterpenoids, including lactones, from natural products. thermofisher.com When coupled with Diode Array Detectors (DAD) or Ultraviolet (UV) detectors, HPLC provides a robust method for routine analysis. nih.govmdpi.com The principle relies on the differential partitioning of analytes between a stationary phase (typically a C18 column) and a mobile phase. e-nps.or.kr Compounds are identified and quantified based on their retention time and their characteristic UV absorbance. nih.gove-nps.or.kr For triterpenoids like lucidenolactone, detection is often performed at wavelengths between 200 and 300 nm. e-nps.or.kr The precision of this method is demonstrated by low relative standard deviation (RSD) values in repeatability tests, often below 3%. nih.gov The DAD detector offers an advantage over a single-wavelength UV detector by acquiring spectra across a range of wavelengths, which aids in peak purity assessment and compound identification. mdpi.com

Table 1: Example of HPLC-DAD Parameters for Triterpenoid (B12794562) Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (often with formic or acetic acid) | e-nps.or.krnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | e-nps.or.krnih.gov |

| Detection | DAD/UV at maximum absorbance wavelength (e.g., 254 nm) | e-nps.or.kr |

| Column Temp. | 30 °C | nih.gov |

| Injection Vol. | 10 µL | nih.gov |

For a more comprehensive and untargeted profiling of metabolites in an extract, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful tool. mdpi.comrsc.org UHPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov The QTOF mass spectrometer allows for the determination of the exact mass of precursor and fragment ions with high accuracy and resolution. mdpi.com This capability is critical for the tentative identification of compounds like lucidenolactone in a complex mixture by generating a molecular formula from its accurate mass. mdpi.com The characterization strategy involves matching the exact mass and fragmentation patterns with data from existing literature and phytochemical databases. mdpi.com This non-targeted metabolomics approach can lead to the annotation of dozens or even hundreds of phytochemicals in a single run. mdpi.comnih.gov

Table 2: Representative UHPLC-QTOF-MS System Parameters for Phytochemical Profiling

| Parameter | Setting | Source |

|---|---|---|

| Chromatography | UHPLC | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | mdpi.com |

| Acquisition Mode | Full Scan MS and MS/MS | mdpi.com |

| Mass Range | 100–1200 m/z | mdpi.com |

| Mass Accuracy | < 5 ppm | mdpi.com |

When the goal is highly sensitive and selective quantification of a specific target compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. au.dkresearchgate.netrsc.org This technique combines the separation power of LC with the specificity of tandem mass spectrometry. rsc.org It is particularly valuable for analyzing analytes at trace concentrations in complex biological matrices like plasma. au.dkkoreascience.kr The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of lucidenolactone) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other compounds and providing exceptional sensitivity, with lower limits of quantification (LLOQ) often in the picomolar (pM) to low nanogram-per-milliliter (ng/mL) range. au.dkresearchgate.netresearchgate.net

Table 3: General Parameters for Targeted LC-MS/MS Quantification

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | au.dk |

| Scan Type | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the target analyte | researchgate.net |

| Product Ion (Q3) | A specific, stable fragment ion of the analyte | au.dk |

| Dwell Time | Time spent monitoring a specific MRM transition | au.dk |

| Collision Energy | Optimized voltage to induce fragmentation | au.dk |

Advanced Spectrometric Approaches for Comprehensive Metabolite Profiling

Beyond simple quantification, understanding the broader biological context of lucidenolactone requires more advanced analytical strategies. These approaches integrate large-scale datasets to connect the presence of the compound with underlying biological pathways and to classify complex samples based on their chemical composition.

The integration of metabolomic and proteomic data provides a powerful systems biology approach to understanding the biosynthesis and function of compounds like lucidenolactone. nih.gov Metabolomics (using techniques like UHPLC-QTOF-MS) provides a snapshot of the small molecules, including lucidenolactone and its potential precursors and derivatives, in a biological system. biorxiv.org Concurrently, proteomics identifies and quantifies the proteins, including the enzymes that catalyze the steps in a biosynthetic pathway. researchgate.net By correlating the abundance of specific metabolites with the expression levels of certain enzymes across different conditions, researchers can propose and validate biosynthetic pathways. nih.govbiorxiv.org Online tools and databases can be used to map the identified metabolites and proteins to known metabolic networks, helping to elucidate the intricate interplay of molecules in biological processes. nih.gov This integrated 'omics' approach is essential for identifying the specific genes and enzymes responsible for producing lucidenolactone. mdpi.com

The vast amount of data generated by chromatographic techniques, especially from untargeted profiling, requires the use of chemometrics for interpretation. nih.gov Chemometrics employs multivariate statistical methods, such as Principal Component Analysis (PCA) and Cluster Analysis (CA), to analyze complex chemical data and reveal underlying patterns. nih.govrsc.org For instance, HPLC fingerprints of multiple Ganoderma extracts can be subjected to PCA to visualize similarities and differences between samples from various geographical origins or cultivation batches. nih.gov In such an analysis, specific compounds that contribute most to the variation between groups can be identified as chemical markers. nih.gov Lucidenolactone could be one such marker, helping to distinguish samples of different quality or origin, thereby providing a robust method for the quality control of raw materials. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Underexplored Biosynthetic Regulatory Mechanisms

The biosynthetic pathway of lucidenolactone and the intricate mechanisms that govern its production in nature remain largely uncharted. While the general pathways for the synthesis of similar lactone-containing secondary metabolites, such as anthocyanins and strigolactones, have been studied, the specific enzymes and regulatory genes controlling lucidenolactone formation are yet to be identified. nih.govnih.govresearchgate.netnih.govnih.gov Future research should focus on identifying and characterizing the key enzymes and transcription factors involved in the lucidenolactone biosynthetic pathway. nih.govfrontiersin.orgmdpi.com Understanding these regulatory networks, which may involve complex interactions of transcription factors like MYB, bHLH, and WD40 proteins, is crucial for optimizing its production. nih.govfrontiersin.orgmdpi.com Investigating the influence of environmental cues and developmental stages on gene expression related to its synthesis will provide a more complete picture of its natural production. nih.gov

Discovery of Novel Biological Activities and Therapeutic Applications

While preliminary studies on compounds with similar lactone structures suggest a range of biological activities, the specific pharmacological profile of lucidenolactone is an area ripe for exploration. The therapeutic potential of other lactones as anti-inflammatory and anti-cancer agents provides a foundation for investigating similar activities in lucidenolactone. A comprehensive screening of lucidenolactone against a wide array of biological targets is warranted to uncover novel therapeutic applications. This could include, but is not limited to, its effects on various cancer cell lines, inflammatory pathways, and microbial pathogens. The exploration of lucidenolactone derivatives could also lead to the discovery of compounds with enhanced potency and selectivity.

Development of Chemoenzymatic or Total Synthetic Strategies for Lucidenolactone

To facilitate in-depth biological studies and potential therapeutic development, the establishment of efficient and scalable synthetic routes to lucidenolactone is paramount. Both chemoenzymatic and total synthesis approaches offer promising avenues. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, have been successfully employed for the synthesis of other complex natural products like rugulactone. nih.govresearchgate.net This approach could offer a more sustainable and efficient alternative to purely chemical methods. nih.govnih.gov Total synthesis, on the other hand, provides the flexibility to create structural analogs of lucidenolactone, which are invaluable for structure-activity relationship (SAR) studies. nih.gov The development of a robust synthetic methodology will not only provide a reliable source of the compound for research but also enable the creation of novel derivatives with potentially improved therapeutic properties.

Standardization of Production and Quality Control for Research Applications

A significant hurdle in the research and development of natural products is the lack of standardized production and quality control methods. To ensure the reliability and reproducibility of research findings, it is essential to establish robust protocols for the production and purification of lucidenolactone. Current methods for producing similar compounds like glucono-delta-lactone involve fermentation and subsequent purification steps. google.com Similar strategies could be adapted and optimized for lucidenolactone. Furthermore, the development of validated analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), is crucial for ensuring the purity and consistency of lucidenolactone batches used in research. Standardized reference materials and well-defined quality control parameters will be indispensable for advancing the scientific understanding and potential clinical translation of this compound.

Synergistic Interactions with Other Bioactive Compounds

The investigation of synergistic interactions between lucidenolactone and other bioactive compounds presents a promising strategy for enhancing therapeutic efficacy and overcoming potential drug resistance. researchgate.net Natural products often exhibit synergistic effects when used in combination, leading to a more potent biological response than the individual components alone. nih.govfrontiersin.orgremedypublications.com Future studies should explore the potential synergistic or additive effects of lucidenolactone when combined with existing therapeutic agents, such as chemotherapeutics or anti-inflammatory drugs. nih.gov Such combinations could potentially allow for lower doses of conventional drugs, thereby reducing side effects, and could also address complex diseases through a multi-targeted approach. researchgate.net Understanding these interactions at a molecular level will be key to designing rational and effective combination therapies.

Q & A

Q. What experimental methods are most reliable for isolating and purifying lucidenolactone from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by column chromatography (silica gel or Sephadex LH-20). Purity validation requires HPLC (>95% purity) and spectroscopic techniques (NMR, IR). For reproducibility, document solvent ratios, temperature, and pressure conditions rigorously .

- Example Protocol :

| Step | Method | Parameters | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Ethanol extraction | 70% EtOH, 60°C, 24h | 12.5 | 82 |

| 2 | Silica gel chromatography | Hexane:EtOAc (7:3) | 8.2 | 95 |

Q. How can researchers validate the structural identity of lucidenolactone derivatives?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with tandem mass spectrometry (LC-MS/MS) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry. Cross-validate against published spectral databases (e.g., SciFinder, Reaxys) to address discrepancies in reported chemical shifts .

Q. What in vitro assays are suitable for preliminary screening of lucidenolactone’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) with positive/negative controls. For mechanistic insights, pair with RNA sequencing or Western blotting to identify pathways (e.g., NF-κB, MAPK). Standardize cell lines (e.g., RAW 264.7 macrophages) and exposure times (24–48h) .

Advanced Research Questions

Q. How should conflicting data on lucidenolactone’s pro-apoptotic vs. anti-inflammatory effects be reconciled?

- Methodological Answer : Conduct dose-response studies to identify biphasic effects (e.g., anti-inflammatory at low doses, pro-apoptotic at high doses). Use transcriptomic profiling to map dose-dependent pathway activation. Compare results across models (e.g., primary cells vs. immortalized lines) to assess context specificity .

- Contradiction Analysis Framework :

| Variable | Pro-Apoptotic Study (A) | Anti-Inflammatory Study (B) | Resolution Strategy |

|---|---|---|---|

| Dose | 50 µM | 10 µM | Test intermediate doses (10–50 µM) |

| Cell Type | HeLa | THP-1 | Use shared model (e.g., Jurkat) |

Q. What strategies optimize lucidenolactone’s bioavailability in preclinical models?

- Methodological Answer : Employ nanoparticle encapsulation (e.g., PLGA or liposomes) to enhance solubility. For in vivo validation, use pharmacokinetic studies (plasma half-life, tissue distribution) with LC-MS quantification. Compare oral vs. intraperitoneal administration to assess absorption efficiency .

Q. How can researchers design robust structure-activity relationship (SAR) studies for lucidenolactone analogs?

- Methodological Answer : Synthesize analogs with modifications at the C-3, C-7, or C-15 positions. Test bioactivity (e.g., IC50) across analogs using consistent assay conditions. Apply multivariate analysis (PCA or clustering) to correlate structural features (logP, polar surface area) with activity .

Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data with high variability?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC50. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report variability as SEM ± confidence intervals (95% CI) and assess outliers via Grubbs’ test .

Data Interpretation & Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy results?

Q. What criteria establish lucidenolactone’s mechanism of action as statistically significant?

- Methodological Answer : Combine genetic knockdown (siRNA/CRISPR) with rescue experiments to confirm pathway dependency. Require p-values <0.05 with effect sizes (Cohen’s d >0.8) and false discovery rate (FDR) correction for omics data .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in lucidenolactone studies amid batch-to-batch variability in plant extracts?

- Methodological Answer :

Standardize raw materials using chemometric profiling (HPLC fingerprints) and voucher specimens deposited in herbariums. Report extraction yields, solvent residues, and heavy metal contaminants in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.